N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a furan ring substituted with dimethyl groups, an oxadiazole ring, and a pivalamide group
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-7-6-9(8(2)18-7)10-15-16-12(19-10)14-11(17)13(3,4)5/h6H,1-5H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHACCROFQNOWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Introduction of the Pivalamide Group: The pivalamide group can be introduced by reacting the oxadiazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The furan ring and pivalamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pivalamide
- 3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is unique due to the presence of both the oxadiazole and pivalamide groups, which confer distinct chemical and biological properties
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising a 1,3,4-oxadiazole ring and a dimethylfuran moiety. Its molecular formula is with a molecular weight of approximately 273.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| Key Functional Groups | Oxadiazole, Dimethylfuran |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antitumor Activity
Several studies have investigated the antitumor potential of related compounds featuring the oxadiazole structure. For instance:
-
Cell Line Studies : In vitro assays have been conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays to measure cell viability. Compounds similar to this compound demonstrated varying degrees of cytotoxicity against these cell lines.
- Example Results :
- Compound A: IC50 = 6.75 µM on A549
- Compound B: IC50 = 5.13 µM on HCC827
- Example Results :
- Mechanism of Action : The mechanism by which these compounds exert their antitumor effects may involve the inhibition of key enzymes or pathways related to cell proliferation and survival. For example, some derivatives are known to inhibit protein kinase C (PKC) and other signaling pathways critical for tumor growth .
Antimicrobial Activity
The antimicrobial properties of compounds containing oxadiazole rings have also been documented. Studies have shown that certain derivatives can inhibit bacterial growth effectively.
- Activity Against Bacteria : Preliminary tests indicated that some oxadiazole derivatives exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the furan ring | Enhances or diminishes potency |
| Variations in the oxadiazole ring | Alters selectivity and efficacy |
| Presence of additional functional groups | Can improve solubility and bioavailability |
Case Studies and Research Findings
Recent research has focused on synthesizing new derivatives based on the oxadiazole framework to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized multiple derivatives of this compound and evaluated their antitumor activity through both 2D and 3D cell culture methods . The findings indicated that specific modifications led to improved efficacy against targeted cancer cell lines.
- Comparative Analysis : Comparative studies with standard chemotherapeutic agents revealed that some synthesized compounds displayed comparable or superior activity against cancer cells while exhibiting lower cytotoxicity towards normal cells.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide, and how can yield be maximized?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazide intermediates with carbonyl compounds. For example:
Hydrazide Formation : React 2,2-dimethylpropanamide hydrazide with 2,5-dimethylfuran-3-carbonyl chloride in dry DMF under nitrogen to form the precursor.
Oxadiazole Cyclization : Treat the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (5 h) to form the 1,3,4-oxadiazole ring .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of reaction temperature (±2°C) and anhydrous conditions.
Q. Q2. How can the structural integrity of the 1,3,4-oxadiazole ring in this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirm C=N stretching (1641–1666 cm⁻¹) and C=O (1666 cm⁻¹) .
- ¹H-NMR : Look for characteristic peaks:
- δ 7.01–7.59 ppm (aromatic protons from dimethylfuran and oxadiazole).
- δ 9.40 ppm (amide NH) .
- X-ray Crystallography : Resolve the oxadiazole ring geometry using single-crystal diffraction (if crystals are obtainable) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory bioactivity data for this compound in antimicrobial assays?
Methodological Answer: Contradictions often arise due to assay conditions or structural analogs. Address this by:
Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and E. coli with triplicate replicates.
Structural Modifications : Compare activity with analogs (e.g., replacing dimethylfuran with thiophene) to identify pharmacophoric elements .
Molecular Docking : Model interactions with bacterial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to explain selectivity .
Q. Q4. What strategies mitigate poor aqueous solubility of this compound in pharmacokinetic studies?
Methodological Answer: Improve solubility without compromising activity:
Prodrug Design : Introduce phosphate or morpholino groups at the 2,2-dimethylpropanamide moiety to enhance hydrophilicity .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release.
In Vitro Testing : Use Caco-2 cell monolayers to assess permeability and PAMPA (Parallel Artificial Membrane Permeability Assay) for solubility-logP correlation .
Q. Q5. How can computational methods predict the metabolic stability of this compound?
Methodological Answer: Leverage in silico tools:
Metabolite Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxadiazole ring oxidation).
CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes (HLMs) .
MD Simulations : Run 100-ns molecular dynamics simulations to study binding stability with serum albumin (PDB ID: 1BM0) .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported cytotoxicity values across cell lines?
Methodological Answer:
Validate Cell Lines : Authenticate using STR profiling and exclude mycoplasma-contaminated lines.
Dose-Response Curves : Generate IC₅₀ values with 8-point dilutions (0.1–100 µM) in MTT assays (24–72 h incubation) .
Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Findings | Reference |
|---|---|---|
| IR Spectroscopy | 1666 cm⁻¹ (C=O), 1641 cm⁻¹ (C=N) | |
| ¹H-NMR (DMSO-d₆) | δ 9.40 (s, NH), δ 2.25 (s, CH₃ from furan) | |
| X-ray Diffraction | Dihedral angle: 85.3° (oxadiazole-furan) |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Modification | MIC (S. aureus) | Solubility (mg/mL) |
|---|---|---|
| Dimethylfuran (Parent) | 8.2 µM | 0.12 |
| Thiophene-substituted | 12.5 µM | 0.25 |
| Morpholino-prodrug | 6.8 µM | 1.50 |
Synthesis Optimization Workflow
Reagent Selection : Use LiH in DMF for deprotonation (3–5 h, 25°C) .
Solvent Choice : Prefer ethanol over methanol for cyclization (lower byproduct formation).
Scale-Up : Maintain a 1:10 substrate-to-solvent ratio to avoid exothermic runaway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
